WRX606

mTORC1 inhibition S6K1 phosphorylation 4E-BP1 phosphorylation

Researchers requiring complete mTORC1 pathway blockade face a critical gap: rapalogs fail to inhibit 4E-BP1 phosphorylation, while ATP-competitive inhibitors perturb mTORC2. WRX606 solves this as a nonrapalog allosteric mTORC1 inhibitor that blocks both S6K1 (IC₅₀=10 nM) and 4E-BP1 (IC₅₀=0.27 μM) in MCF-7 cells without promoting metastasis in murine models. • Complete mTORC1 blockade: dual S6K1 & 4E-BP1 inhibition • Metastasis-free tumor suppression: 25 mg/kg/day p.o. in 4T1 xenograft models • Available in 5-100 mg research quantities from BenchChem

Molecular Formula C28H25ClN4O6
Molecular Weight 549.0 g/mol
CAS No. 899937-47-4
Cat. No. B2398391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRX606
CAS899937-47-4
Molecular FormulaC28H25ClN4O6
Molecular Weight549.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H25ClN4O6/c29-19-5-3-6-20(14-19)31-26(35)16-33-22-8-2-1-7-21(22)27(36)32(28(33)37)12-4-9-25(34)30-15-18-10-11-23-24(13-18)39-17-38-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,30,34)(H,31,35)
InChIKeyAVCWUERYLDROHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WRX606 (CAS 899937-47-4): Nonrapalog mTORC1 Inhibitor for Anticancer Research Applications


WRX606 (CAS 899937-47-4), chemically N-[(1,3-dioxaindan-5-yl)methyl]-4-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide, is a synthetic small-molecule inhibitor of mammalian target of rapamycin complex 1 (mTORC1) belonging to the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline chemical class [1]. It is classified as a nonrapalog allosteric mTORC1 inhibitor that forms a ternary complex with FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR [1]. The compound exhibits potent inhibition of mTORC1 substrate phosphorylation in MCF-7 cells (p-S6K1 IC₅₀ = 10 nM; p-4E-BP1 IC₅₀ = 0.27 μM) and demonstrates cytotoxicity against HepG2 cells (IC₅₀ = 17 nM) .

WRX606 (CAS 899937-47-4): Why Generic mTOR Inhibitor Substitution Is Not Scientifically Valid


The mTORC1 inhibitor landscape contains mechanistically distinct subclasses that cannot be interchanged without altering experimental outcomes. Rapalogs (e.g., rapamycin, everolimus) allosterically inhibit mTORC1 but promote tumor metastasis via immunosuppressive side effects [1]. ATP-competitive mTOR kinase inhibitors (e.g., XL388, AZD8055) block both mTORC1 and mTORC2, producing broader signaling perturbation and distinct toxicity profiles . WRX606 represents a unique nonrapalog allosteric mechanism that maintains FKBP12-FRB ternary complex formation while circumventing rapalog-associated metastasis promotion [1]. Substitution with any alternative mTOR inhibitor class would invalidate comparative data interpretation, alter pathway-specific readouts, and potentially introduce confounding off-target effects.

WRX606 (CAS 899937-47-4): Quantitative Comparative Evidence for Scientific Selection


WRX606 vs. Rapamycin: Dual Substrate Phosphorylation Inhibition in MCF-7 Cells

WRX606 demonstrates dual inhibition of both mTORC1 downstream substrates S6K1 and 4E-BP1, whereas rapamycin inhibits only S6K1 phosphorylation under comparable conditions [1]. This differential substrate inhibition profile represents a mechanistic distinction with functional consequences for mTORC1 pathway blockade.

mTORC1 inhibition S6K1 phosphorylation 4E-BP1 phosphorylation breast cancer

WRX606 vs. Rapamycin: Comparative Antitumor Efficacy in Murine Breast Cancer Model

In a direct head-to-head in vivo comparison using breast cancer cell-transplanted mice, WRX606 demonstrated superior antitumor efficacy and reduced pulmonary metastasis relative to rapamycin [1].

antitumor efficacy in vivo breast cancer xenograft metastasis

WRX606 vs. XL388: mTORC1 Substrate Phosphorylation Potency Comparison in MCF-7 Cells

In MCF-7 breast cancer cells, WRX606 inhibits p70S6K (S6K1) phosphorylation with an IC₅₀ of 10 nM, which is approximately 9.4-fold more potent than XL388 (IC₅₀ = 94 nM) under comparable assay conditions .

mTORC1 inhibition S6K1 phosphorylation IC₅₀ comparison breast cancer

WRX606 vs. Rapamycin: Cytotoxicity Potency in MCF-7 Cells

WRX606 exhibits markedly greater cytotoxic potency against MCF-7 breast cancer cells compared to rapamycin. WRX606 demonstrates cytotoxicity with IC₅₀ values in the nanomolar range, whereas rapamycin shows substantially weaker antiproliferative activity in the same cell line [1].

cytotoxicity IC₅₀ MCF-7 breast cancer

WRX606 Mechanism: FKBP12-FRB Ternary Complex Formation Without Rapalog-Associated Metastasis Promotion

WRX606 forms a ternary complex with FKBP12 and the FRB domain of mTOR, resulting in allosteric mTORC1 inhibition without promoting tumor metastasis—a key liability of rapalogs that share the same FKBP12-FRB binding mechanism [1].

allosteric inhibition FKBP12 FRB domain metastasis

WRX606 (CAS 899937-47-4): Optimal Research Application Scenarios Based on Differentiated Evidence


Breast Cancer mTORC1 Pathway Studies Requiring Complete Substrate Inhibition

WRX606 is specifically indicated for MCF-7 and related breast cancer cell line studies where complete mTORC1 pathway blockade—inhibition of both S6K1 and 4E-BP1 phosphorylation—is required. Rapamycin is unsuitable for this application because it fails to inhibit 4E-BP1 phosphorylation, permitting residual eIF4E-mediated translation and potentially confounding pathway analysis [1].

In Vivo Murine Tumor Xenograft Studies with Metastasis Endpoints

WRX606 is the preferred mTORC1 inhibitor for mouse xenograft or syngeneic tumor models where metastasis quantification is a key endpoint. Unlike rapalogs, WRX606 suppresses tumor growth without promoting metastasis [1]. At 25 mg/kg/day oral administration, WRX606 significantly suppresses tumor growth in 4T1 breast cancer-bearing mice .

High-Throughput Screening Campaigns Requiring Nanomolar mTORC1 Inhibitor Potency

WRX606 is suitable for high-throughput screening applications requiring potent mTORC1 inhibition at low compound concentrations. With p-S6K1 IC₅₀ = 10 nM, WRX606 offers approximately 9.4-fold greater potency than XL388 (IC₅₀ = 94 nM) in MCF-7 cells [1], enabling reduced DMSO concentrations and lower compound consumption per assay well.

Mechanistic Studies Differentiating mTORC1-Selective vs. Dual mTORC1/2 Inhibition

WRX606 is appropriate for studies requiring selective mTORC1 inhibition without mTORC2 perturbation. ATP-competitive inhibitors (e.g., XL388, AZD8055) block both mTORC1 and mTORC2, complicating pathway-specific interpretation [1]. WRX606 enables cleaner dissection of mTORC1-specific signaling effects while maintaining the allosteric FKBP12-FRB mechanism without rapalog-associated immunosuppressive confounding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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